![molecular formula C9H11NO4 B14076283 1-[4-(2-Nitropropan-2-yl)furan-2-yl]ethan-1-one CAS No. 101384-03-6](/img/structure/B14076283.png)
1-[4-(2-Nitropropan-2-yl)furan-2-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-[4-(1-methyl-1-nitroethyl)-2-furanyl]- is a chemical compound with the molecular formula C9H11NO4 It is characterized by the presence of a furan ring substituted with a nitroethyl group and an ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-(1-methyl-1-nitroethyl)-2-furanyl]- typically involves the nitration of a precursor furan compound followed by subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the selective introduction of the nitro group and the formation of the ethanone moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled conditions to maximize yield and purity. Post-reaction purification steps, such as recrystallization or chromatography, are employed to obtain the final product in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1-[4-(1-methyl-1-nitroethyl)-2-furanyl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or sulfonated furan derivatives.
Applications De Recherche Scientifique
Ethanone, 1-[4-(1-methyl-1-nitroethyl)-2-furanyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethanone, 1-[4-(1-methyl-1-nitroethyl)-2-furanyl]- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular pathways and enzyme activities. The furan ring can interact with biological macromolecules, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethanone, 1-[4-(1-methyl-1-nitroethyl)-2-thienyl]-
- Ethanone, 1-[4-(1-methyl-1-nitroethyl)-2-pyrrolyl]-
- Ethanone, 1-[4-(1-methyl-1-nitroethyl)-2-phenyl]-
Uniqueness
Ethanone, 1-[4-(1-methyl-1-nitroethyl)-2-furanyl]- is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
101384-03-6 |
|---|---|
Formule moléculaire |
C9H11NO4 |
Poids moléculaire |
197.19 g/mol |
Nom IUPAC |
1-[4-(2-nitropropan-2-yl)furan-2-yl]ethanone |
InChI |
InChI=1S/C9H11NO4/c1-6(11)8-4-7(5-14-8)9(2,3)10(12)13/h4-5H,1-3H3 |
Clé InChI |
SVHFKWCBHKLMGQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CO1)C(C)(C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylbenzene](/img/structure/B14076203.png)
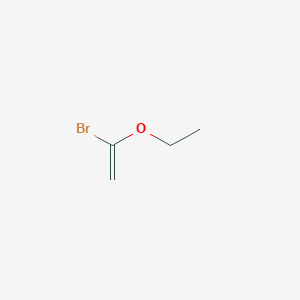
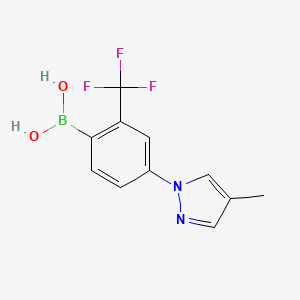
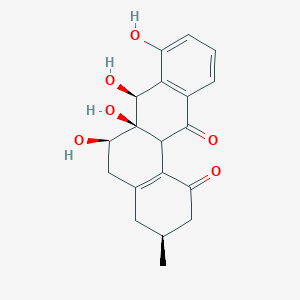
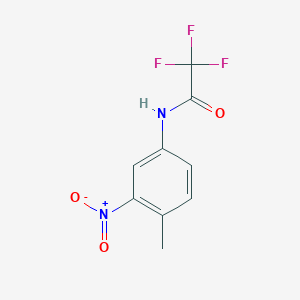
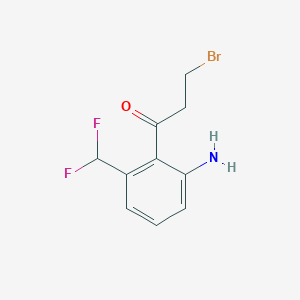
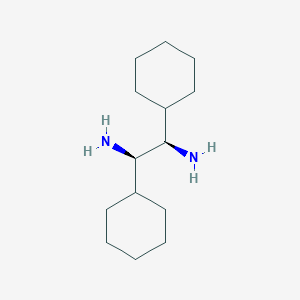

![(1,4-Phenylene)bis[(2-methoxyphenyl)methanone]](/img/structure/B14076235.png)
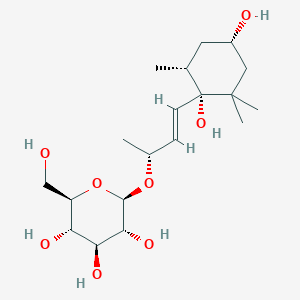

![3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-amine](/img/structure/B14076252.png)

![3,6-Bis[(dimethylamino)methyl]benzene-1,2-diol](/img/structure/B14076260.png)
